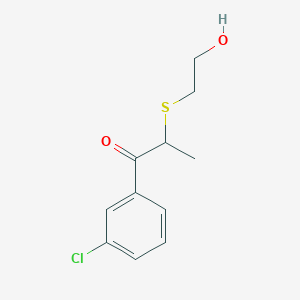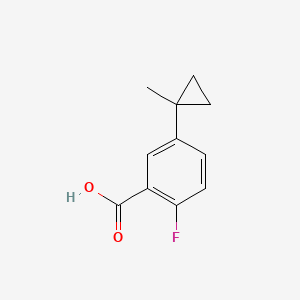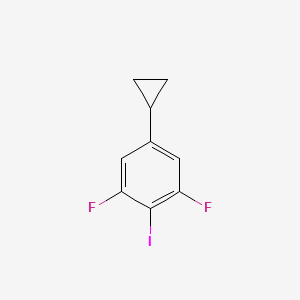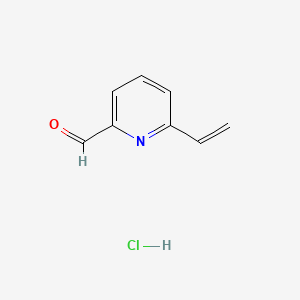
1,3-Dioxoisoindolin-2-YL propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-YL propionate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL propionate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-YL propionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce reduced isoindoline derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-YL propionate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-YL propionate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,3-Dioxoisoindolin-2-YL propionate is unique due to its specific structural features, such as the propionate group attached to the isoindoline nucleus.
Propiedades
Número CAS |
90467-37-1 |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) propanoate |
InChI |
InChI=1S/C11H9NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 |
Clave InChI |
ZJQHNUUDZCLUIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)



![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)



